

solubility of 2-(Methylthio)benzaldehyde in organic solvents

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Compound of Interest

Compound Name: 2-(Methylthio)benzaldehyde

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An In-depth Technical Guide to the Solubility of **2-(Methylthio)benzaldehyde** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of **2-(Methylthio)benzaldehyde** is critical for its application in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. [1] This guide provides a comprehensive overview of the solubility characteristics of **2-(Methylthio)benzaldehyde**. It delves into the theoretical principles governing its solubility, offers a qualitative assessment of its expected solubility in a range of common organic solvents, and provides a detailed experimental protocol for precise solubility determination. This document is intended to serve as a practical resource for laboratory researchers and professionals in drug development, enabling efficient solvent selection and experimental design.

Introduction: The Significance of 2-(Methylthio)benzaldehyde

2-(Methylthio)benzaldehyde is an aromatic aldehyde containing a methylthio group at the ortho position. Its molecular structure, featuring a reactive aldehyde and a thioether functional group, makes it a valuable intermediate in the synthesis of a variety of more complex

molecules.^[1] It is particularly noted for its use in the production of fungicides, plant growth regulators, and various sulfur-containing compounds with potential applications in medicinal chemistry.^[1] The successful use of **2-(Methylthio)benzaldehyde** in these synthetic pathways is fundamentally dependent on its ability to dissolve in appropriate organic solvents, which facilitate reaction kinetics, purification, and formulation.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	7022-45-9	^[2]
Molecular Formula	C ₈ H ₈ OS	^[2]
Molecular Weight	152.21 g/mol	^[2]
Appearance	Liquid	^[3]
Density	1.18 g/mL at 25 °C	^[2]
Boiling Point	141-143 °C at 13 mmHg	^[2]
Flash Point	110 °C (closed cup)	^[2] ^[3]
LogP (o/w)	2.314	^[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of **2-(Methylthio)benzaldehyde**:

2-(Methylthio)benzaldehyde possesses both polar and non-polar characteristics:

- **Polar Features:** The aldehyde group (-CHO) is polar due to the difference in electronegativity between the carbon and oxygen atoms, creating a dipole moment.^[4] The sulfur atom in the

methylthio group (-SCH₃) also contributes to the molecule's polarity, albeit to a lesser extent than the aldehyde.

- Non-Polar Features: The benzene ring is predominantly non-polar.

The overall polarity of **2-(Methylthio)benzaldehyde** can be considered moderately polar. This structural composition allows for a degree of solubility in a variety of organic solvents.

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for **2-(Methylthio)benzaldehyde** is not readily available in the literature, we can predict its qualitative solubility based on the "like dissolves like" principle. The following table provides an educated estimation of its solubility in a range of solvents commonly used in research and drug development.

Solvent	Solvent Polarity	Predicted Solubility of 2-(Methylthio)benzaldehyde	Rationale
Water	Highly Polar	Insoluble to Very Slightly Soluble	The non-polar benzene ring and the overall size of the molecule are expected to dominate over the polar aldehyde group, leading to poor miscibility with water. [5]
Methanol	Polar, Protic	Soluble	The polarity of methanol is compatible with the polar groups of the solute, and it can engage in dipole-dipole interactions.
Ethanol	Polar, Protic	Soluble	Similar to methanol, ethanol's polarity and ability to form dipole-dipole interactions should facilitate dissolution.
Acetone	Polar, Aprotic	Soluble	Acetone is a good solvent for many organic compounds and its polarity is well-suited to dissolve moderately polar molecules like 2-

(Methylthio)benzaldehyde.^[5]

Dimethyl Sulfoxide (DMSO)

Highly Polar, Aprotic

Soluble

DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.

Tetrahydrofuran (THF)

Moderately Polar, Aprotic

Soluble

THF's moderate polarity makes it a versatile solvent for compounds with both polar and non-polar characteristics.

Dichloromethane (DCM)

Moderately Polar, Aprotic

Soluble

DCM is a common solvent for organic synthesis and is expected to readily dissolve 2-(Methylthio)benzaldehyde.

Ethyl Acetate

Moderately Polar, Aprotic

Soluble

The polarity of ethyl acetate aligns well with the predicted polarity of the solute.

Toluene

Non-Polar

Moderately Soluble to Soluble

The non-polar benzene ring in toluene will interact favorably with the benzene ring of the solute.

Hexane

Non-Polar

Slightly Soluble to Insoluble

The significant difference in polarity between the highly non-polar hexane and

the moderately polar
solute suggests poor
solubility.

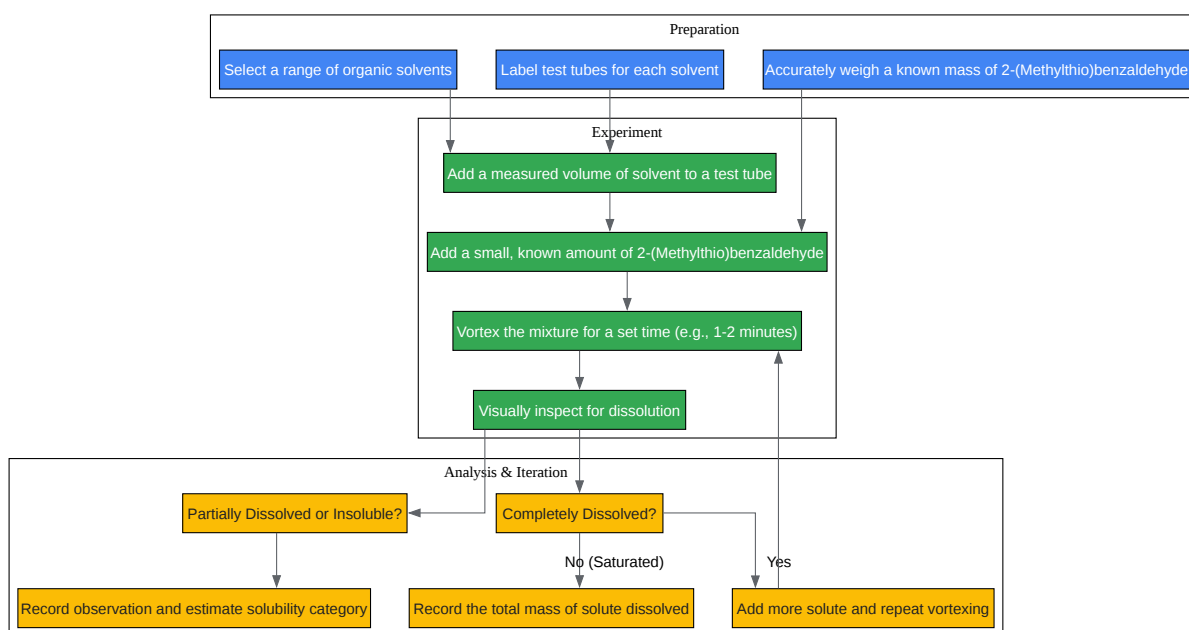
Experimental Protocol for Solubility Determination

To obtain precise solubility data for your specific application, it is recommended to perform a laboratory determination. The following protocol outlines a standard method for qualitatively and semi-quantitatively assessing solubility.

Materials:

- **2-(Methylthio)benzaldehyde**
- A selection of organic solvents (e.g., ethanol, DMSO, THF, acetone, methanol, dichloromethane, ethyl acetate)
- Small test tubes or vials
- Vortex mixer
- Graduated pipettes or micropipettes
- Analytical balance

Experimental Workflow:



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Caption: Experimental workflow for determining the solubility of **2-(Methylthio)benzaldehyde**.

Step-by-Step Procedure:

- Preparation:
 - Label a series of clean, dry test tubes or vials, one for each solvent to be tested.
 - Accurately weigh a small amount of **2-(Methylthio)benzaldehyde** (e.g., 10 mg) and record the mass.
- Qualitative Assessment:
 - To a labeled test tube, add a measured volume of the chosen solvent (e.g., 1 mL).
 - Add the pre-weighed **2-(Methylthio)benzaldehyde** to the solvent.
 - Vortex the mixture vigorously for 1-2 minutes.
 - Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at this concentration. If solid remains, it is sparingly soluble or insoluble.
- Semi-Quantitative Assessment (for soluble compounds):
 - If the initial amount of solute dissolved completely, add another pre-weighed portion (e.g., 10 mg) to the same test tube.
 - Repeat the vortexing and observation steps.
 - Continue adding the solute in known increments until it no longer dissolves completely (i.e., the solution is saturated).
 - The approximate solubility can be calculated by dividing the total mass of the dissolved solute by the volume of the solvent (e.g., mg/mL).

Safety Precautions:

- Always work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Consult the Safety Data Sheet (SDS) for **2-(Methylthio)benzaldehyde** and all solvents used for specific handling and disposal information. **2-(Methylthio)benzaldehyde** is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- [3]

Applications in Drug Development and Synthesis

The solubility of **2-(Methylthio)benzaldehyde** in a variety of organic solvents is a key factor in its utility as a synthetic intermediate. For instance, in the development of novel pharmaceutical compounds, it may be used in reactions such as:

- Reductive Amination: To form substituted benzylamines.
- Wittig Reactions: To create substituted styrenes.
- Condensation Reactions: With various nucleophiles to build more complex molecular scaffolds.

The choice of solvent for these reactions will depend on the solubility of all reactants and reagents, as well as the reaction conditions (e.g., temperature). A solvent in which all components are soluble will typically lead to a more efficient and higher-yielding reaction.

Conclusion

While quantitative solubility data for **2-(Methylthio)benzaldehyde** in specific organic solvents is not extensively documented, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be soluble in a wide range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents and water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a straightforward method for their determination. A thorough understanding of the solubility of **2-(Methylthio)benzaldehyde** is essential for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

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References

- 1. 2-(Methylthio)benzaldehyde [myskinrecipes.com]
- 2. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Polarity of Benzaldehyde_Chemicalbook [chemicalbook.com]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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